molecular formula C15H15NO2 B15178424 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- CAS No. 39985-74-5

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)-

Cat. No.: B15178424
CAS No.: 39985-74-5
M. Wt: 241.28 g/mol
InChI Key: BQZWFKFEIOVESN-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- is a heterocyclic compound that features a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield different reduced forms of the compound, which may have distinct properties and applications.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar reactivity and applications.

    N-Substituted Phthalimides: These compounds have different substituents on the nitrogen atom, leading to variations in their properties and uses.

    Isoindoline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- is unique due to its specific substitution pattern and the resulting properties. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

39985-74-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15NO2/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(16)18/h2,5-6,9H,3-4,7-8H2,1H3

InChI Key

BQZWFKFEIOVESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)CCCC3

Origin of Product

United States

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